

# key characteristics of pentamethyl phenyldisiloxane

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## Compound of Interest

**Compound Name:** 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane

**Cat. No.:** B1604609

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An In-Depth Technical Guide to Pentamethyl Phenylsiloxane: Properties, Characterization, and Applications

## Introduction

Pentamethyl phenyldisiloxane (CAS No. 14920-92-4) is an organosilicon compound that stands at the intersection of materials science and advanced chemical synthesis.<sup>[1][2]</sup> As a member of the disiloxane family, its molecular architecture is distinguished by a flexible silicon-oxygen-silicon (siloxane) backbone. The strategic placement of five methyl groups and a single phenyl group imparts a unique combination of properties, including thermal stability, hydrophobicity, and a distinct refractive index. This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of pentamethyl phenyldisiloxane, moving from its fundamental physicochemical properties to its analytical characterization, synthesis, and potential applications. The insights herein are grounded in established scientific principles to empower its effective use in research and development.

## Molecular Architecture and Physicochemical Properties

The utility of any chemical compound is fundamentally derived from its structure. Pentamethyl phenyldisiloxane is an asymmetrical siloxane, featuring a trimethylsilyl group on one side of the

central oxygen atom and a dimethylphenylsilyl group on the other. This arrangement is key to its physical and chemical behavior.

## Chemical Identity

- IUPAC Name: **1,1,1,3,3-Pentamethyl-3-phenyldisiloxane**[\[1\]](#)[\[2\]](#)
- CAS Number: 14920-92-4[\[1\]](#)[\[2\]](#)
- Molecular Formula: C<sub>11</sub>H<sub>20</sub>OSi<sub>2</sub>[\[1\]](#)[\[2\]](#)
- Molecular Weight: 224.45 g/mol [\[1\]](#)[\[2\]](#)

Caption: Chemical structure of pentamethyl phenyldisiloxane.

## Physicochemical Data

The physical properties of pentamethyl phenyldisiloxane are summarized below. These characteristics are critical for predicting its behavior in various solvents and thermal conditions, which is essential for designing experimental setups, purification procedures, and formulation strategies.

Property	Value	Source
Molecular Weight	224.4469 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Formula	C <sub>11</sub> H <sub>20</sub> OSi <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Colorless Liquid	Assumed from similar compounds
Enthalpy of Vaporization (ΔvapH)	48.2 kJ/mol	<a href="#">[3]</a>
Octanol/Water Partition Coefficient (logP <sub>oct/wat</sub> )	5.38	<a href="#">[3]</a>

## Spectroscopic and Analytical Characterization

Verifying the identity and purity of a compound is a cornerstone of scientific integrity. For pentamethyl phenyldisiloxane, a combination of NMR, IR, and Mass Spectrometry provides a definitive analytical fingerprint.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic and organosilicon compounds.[\[4\]](#)[\[5\]](#)

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show three distinct signal regions:
  - A singlet corresponding to the nine protons of the trimethylsilyl group (-Si(CH<sub>3</sub>)<sub>3</sub>).
  - A singlet corresponding to the six protons of the dimethylsilyl group (-Si(CH<sub>3</sub>)<sub>2</sub>).
  - A multiplet in the aromatic region (approx. 7.2-7.6 ppm) corresponding to the five protons of the phenyl group.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will provide complementary information, confirming the presence of the different carbon environments:
  - A signal for the methyl carbons of the trimethylsilyl group.
  - A signal for the methyl carbons of the dimethylsilyl group.
  - Multiple signals in the aromatic region for the carbons of the phenyl ring (ipso, ortho, meta, para).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[\[6\]](#) Key expected vibrational bands for pentamethyl phenyldisiloxane include:

Wavenumber (cm <sup>-1</sup> )	Vibration	Significance
~2960	C-H stretch (methyl)	Confirms the presence of Si-CH <sub>3</sub> groups.
~1260	Si-CH <sub>3</sub> deformation	A characteristic peak for methylsilicon compounds.
~1060	Si-O-Si stretch	Confirms the presence of the siloxane backbone.
~1430, ~1120	Si-Phenyl vibrations	Indicates the phenyl group is directly attached to silicon.
~3070, ~1600	C-H, C=C stretch (aromatic)	Confirms the presence of the phenyl ring.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.<sup>[4]</sup> For pentamethyl phenyldisiloxane, electron ionization (EI-MS) would likely show:

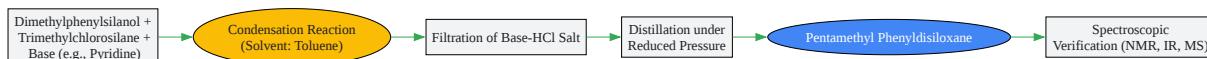
- Molecular Ion Peak (M<sup>+</sup>): A peak at m/z = 224, corresponding to the intact molecule.<sup>[1]</sup>
- Key Fragments: Common fragmentation pathways for siloxanes involve cleavage of Si-C and Si-O bonds. Expected fragments would include [M-15]<sup>+</sup> (loss of a methyl group) and other characteristic silyl cations. The NIST WebBook provides reference mass spectrum data for this compound.<sup>[1][2]</sup>

## Synthesis and Reactivity

A robust and reproducible synthetic protocol is essential for obtaining high-purity material for research. The synthesis of asymmetrical disiloxanes like pentamethyl phenyldisiloxane is typically achieved through a condensation reaction.

## General Synthetic Strategy

The most common approach involves the reaction of a silanol with a chlorosilane in the presence of a base (to neutralize the HCl byproduct). In this case, reacting dimethylphenylsilanol with trimethylchlorosilane is a logical and efficient pathway.



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Caption: General workflow for the synthesis of pentamethyl phenyldisiloxane.

## Experimental Protocol: Synthesis via Condensation

This protocol is a self-validating system; the purity of the final product is confirmed by the analytical methods described in Section 2.

- **Reagent Preparation:** To a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add dimethylphenylsilanol (1.0 eq) and a suitable solvent such as toluene. Add a stoichiometric amount of a base, like pyridine (1.1 eq), to act as an acid scavenger.
- **Reaction:** Cool the mixture in an ice bath. Slowly add trimethylchlorosilane (1.05 eq) dropwise via the dropping funnel over 30 minutes. The formation of a white precipitate (pyridine hydrochloride) will be observed.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting silanol.
- **Workup:** Once the reaction is complete, filter the mixture to remove the precipitated salt. Wash the filtrate with deionized water to remove any remaining base, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.

- Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under vacuum to yield the pure pentamethyl phenyldisiloxane as a colorless liquid.
- Verification: Confirm the structure and purity of the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS as detailed previously.

## Chemical Reactivity and Stability

Pentamethyl phenyldisiloxane is generally stable under normal conditions.<sup>[7]</sup> However, the siloxane (Si-O-Si) bond can be susceptible to cleavage under strong acidic or basic conditions, leading to hydrolysis and rearrangement. The presence of bulky methyl and phenyl groups provides some steric protection, enhancing its stability compared to less substituted siloxanes. It is incompatible with strong oxidizing agents.<sup>[7]</sup>

## Applications in Research and Development

The unique properties of pentamethyl phenyldisiloxane make it a valuable molecule in several advanced fields.

## Role in Advanced Materials Science

The incorporation of phenyl groups into a polysiloxane backbone is a well-established strategy to enhance thermal stability and modify the refractive index of silicone polymers.<sup>[8]</sup>

Pentamethyl phenyldisiloxane can serve as a chain terminator or a co-monomer in the synthesis of specialty silicones. These phenyl-containing silicones are desirable for applications requiring high performance, such as:

- High-temperature stable fluids and lubricants.
- Optical encapsulants for LEDs and other electronic components.
- Gas chromatography stationary phases.

## Potential Utility in Medicinal Chemistry and Drug Development

While not a drug itself, the strategic incorporation of silicon into drug candidates is an emerging field in medicinal chemistry aimed at improving pharmacokinetic properties.<sup>[9]</sup> The substitution of a carbon atom with a silicon atom (a "sila-substitution") can block metabolic pathways, increase lipophilicity, and alter the binding profile of a molecule.

The pentamethyl phenyldisiloxane moiety can be considered a "privileged" structural fragment. Its key features relevant to drug development include:

- **Metabolic Stability:** The silicon-carbon bonds are generally more stable to metabolic degradation than corresponding carbon-carbon bonds.
- **High Lipophilicity:** The combination of alkyl and aryl groups results in a highly lipophilic character ( $\log P \approx 5.38$ ), which can be used to enhance membrane permeability.<sup>[3]</sup>
- **Steric Bulk:** The group can be used to probe steric pockets in enzyme active sites or receptors.

Researchers in drug development can use this compound as a building block to synthesize novel drug analogues, introducing a bulky, stable, and lipophilic group to investigate structure-activity relationships (SAR).

## Safety and Handling

Pentamethyl phenyldisiloxane should be handled with standard laboratory precautions.

- **General Handling:** Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.  
[\[10\]](#)
- **Personal Protective Equipment (PPE):** Wear safety goggles with side protection, chemical-resistant gloves, and a lab coat.[\[11\]](#)[\[12\]](#)
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[7\]](#)
- **Incompatibilities:** Keep away from strong oxidizing agents.[\[7\]](#)
- **Stability:** The material is stable under normal ambient and anticipated storage and handling conditions.[\[11\]](#)

## Conclusion

Pentamethyl phenyldisiloxane is more than a simple organosilicon compound; it is a versatile molecular tool with a well-defined set of properties. Its unique asymmetrical structure provides a valuable combination of thermal stability, lipophilicity, and specific spectroscopic signatures. From its role in creating high-performance materials to its potential as a strategic building block in medicinal chemistry, a thorough understanding of its characteristics is paramount. This guide provides the foundational knowledge and practical protocols necessary for researchers and scientists to confidently and effectively utilize pentamethyl phenyldisiloxane in their work.

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